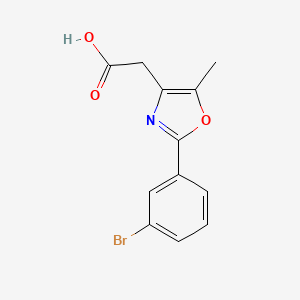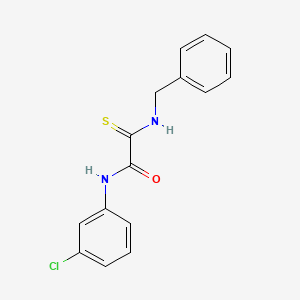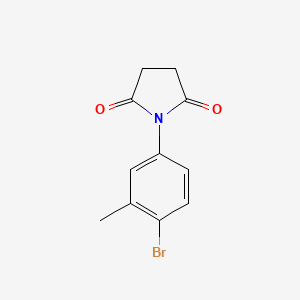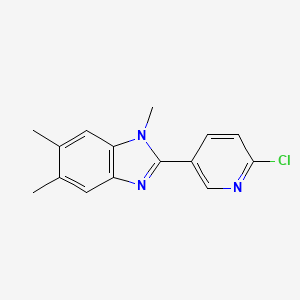
2-(6-chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole
Übersicht
Beschreibung
2-(6-Chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole (CPMB) is a heterocyclic compound that is widely used in organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of various compounds, the production of polymers, and the study of biochemical processes. CPMB is a relatively simple compound, but it has a wide range of applications in the scientific community.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
A review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) highlights their diverse applications across different branches of chemistry. These compounds exhibit various properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. Their potential for further investigation in unknown analogues suggests a broad range of scientific applications (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives that incorporate benzimidazole structures, are explored for their applications in optoelectronic materials. These compounds, especially when part of π-extended conjugated systems, have shown potential in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. Their electroluminescent properties and use in dye-sensitized solar cells signify their importance in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Impact
The biological impact of benzimidazole fungicides, which share structural similarities with the compound of interest, is notable in agriculture and veterinary medicine. These fungicides act by inhibiting microtubule assembly, offering insights into their mechanism of action. This understanding is pivotal for the development of new compounds with improved efficacy and specificity for agricultural and medicinal applications (Davidse, 1986).
Therapeutic Potential
Benzimidazole derivatives exhibit a wide range of biological activities, including antihypertensive, diuretic, and thermoregulating effects. The review of synthetic and biological evaluation of these compounds underlines their considerable therapeutic potential across different medical fields (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-6-12-13(7-10(9)2)19(3)15(18-12)11-4-5-14(16)17-8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPGWCVHWXNISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-pyridinyl)-1,5,6-trimethyl-1H-1,3-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



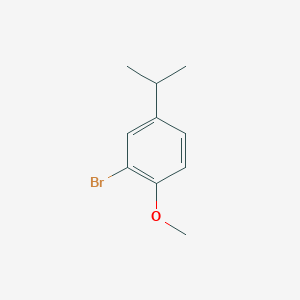
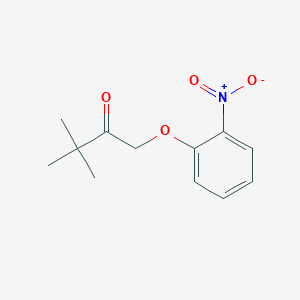
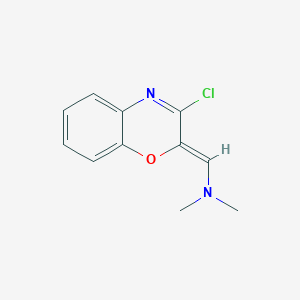
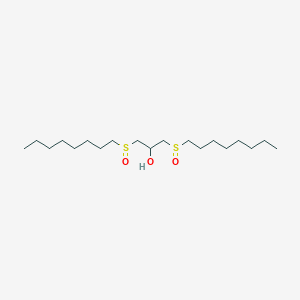

![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)
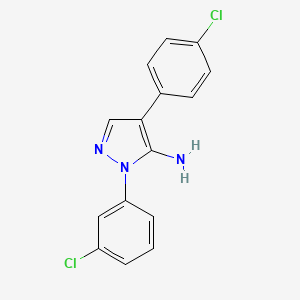

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)


